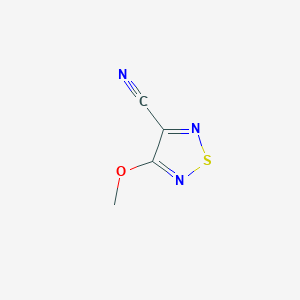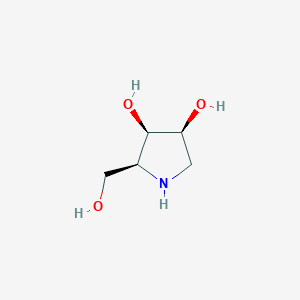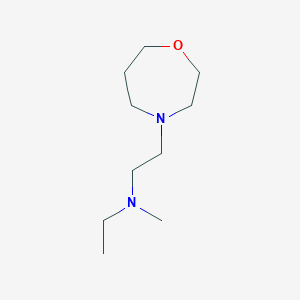![molecular formula C26H27N3 B12842849 a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile is an organic compound known for its unique chemical structure and properties. This compound features two dimethylamino groups attached to phenyl rings, which are further connected to an ethenylbenzeneacetonitrile core. The presence of these functional groups imparts distinct chemical and physical characteristics to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with appropriate reagents to form the desired product. The reaction conditions often involve the use of strong bases or acids, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors, precise temperature control, and high-purity reagents are common practices to achieve consistent product quality.
化学反応の分析
Types of Reactions
a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
科学的研究の応用
a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Bis[4-(dimethylamino)phenyl]methanone: Shares similar structural features but differs in the core structure.
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile.
4-(dimethylamino)phenyl]squaraine: Another compound with dimethylamino groups but with different applications
Uniqueness
This compound is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C26H27N3 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
2,2-bis[4-(dimethylamino)phenyl]-2-(4-ethenylphenyl)acetonitrile |
InChI |
InChI=1S/C26H27N3/c1-6-20-7-9-21(10-8-20)26(19-27,22-11-15-24(16-12-22)28(2)3)23-13-17-25(18-14-23)29(4)5/h6-18H,1H2,2-5H3 |
InChIキー |
OLFZUYSRRMASEX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



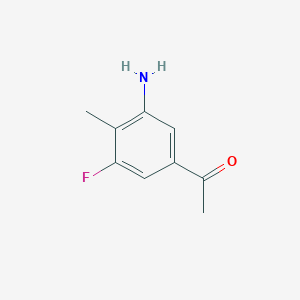
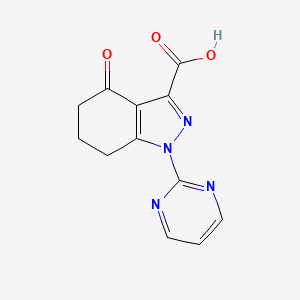
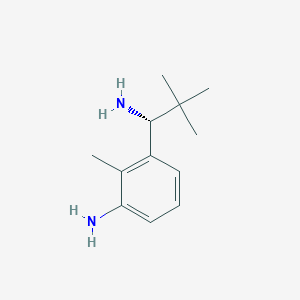
![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
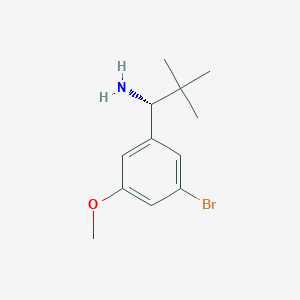
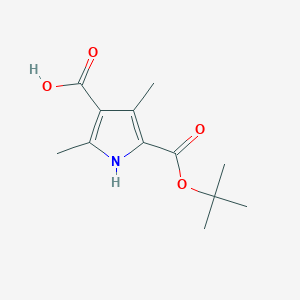
![2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)
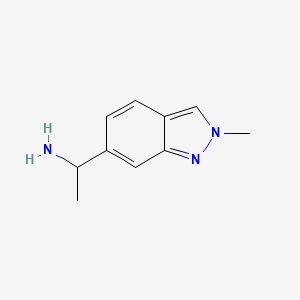
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
